2-piperazin-1-yl-1H-pyrimidin-6-one 2-piperazin-1-yl-1H-pyrimidin-6-one
Brand Name: Vulcanchem
CAS No.: 55745-84-1
VCID: VC21531625
InChI: InChI=1S/C8H12N4O/c13-7-1-2-10-8(11-7)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,10,11,13)
SMILES: C1CN(CCN1)C2=NC=CC(=O)N2
Molecular Formula: C8H12N4O
Molecular Weight: 180.21g/mol

2-piperazin-1-yl-1H-pyrimidin-6-one

CAS No.: 55745-84-1

VCID: VC21531625

Molecular Formula: C8H12N4O

Molecular Weight: 180.21g/mol

* For research use only. Not for human or veterinary use.

2-piperazin-1-yl-1H-pyrimidin-6-one - 55745-84-1

Description

Overview of 2-Piperazin-1-yl-1H-pyrimidin-6-one

2-Piperazin-1-yl-1H-pyrimidin-6-one is a heterocyclic compound characterized by the fusion of a piperazine ring with a pyrimidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and anticancer agent.

Synthesis Methods

The synthesis of 2-piperazin-1-yl-1H-pyrimidin-6-one typically involves nucleophilic substitution reactions. A common approach includes:

  • Reagents: 2-chloropyrimidine and piperazine.

  • Conditions: Reaction in the presence of a base (e.g., potassium carbonate) in an organic solvent like acetonitrile under reflux conditions.

Industrial Production

Industrial methods often involve multi-step synthesis processes, utilizing continuous flow reactors to optimize yield and purity.

Biological Activity

Research indicates that 2-piperazin-1-yl-1H-pyrimidin-6-one exhibits significant biological activities:

Anticancer Properties:

Studies have shown that this compound can inhibit the growth of various cancer cell lines, including:

Cell LineIC50 (µM)
MCF-75.12
HepG24.89
A5496.34

These values suggest that it is a potent inhibitor of cancer cell proliferation, comparable to established chemotherapeutics like Olaparib.

Enzyme Inhibition:

It has been investigated as an acetylcholinesterase inhibitor, which is relevant for Alzheimer's disease treatment, enhancing cholinergic neurotransmission by preventing acetylcholine breakdown.

Mechanism of Action

The mechanism of action involves binding to specific molecular targets, such as enzymes. As an acetylcholinesterase inhibitor, it interacts with the active site of the enzyme, leading to increased levels of acetylcholine in the synaptic cleft.

Comparison with Similar Compounds

2-Piperazin-1-yl-1H-pyrimidin-6-one can be compared with other similar compounds:

Compound NameStructural FeaturesBiological Activity
2-(1-Piperazinyl)pyrimidineLacks ketone groupModerate enzyme inhibition
3-(Piperazin-1-yl)-1,2-benzothiazoleContains benzothiazole ringAntimicrobial properties
Substituted N-(6-(4-(pyrazine...))Contains pyrazine ringAnti-tubercular agent
CAS No. 55745-84-1
Product Name 2-piperazin-1-yl-1H-pyrimidin-6-one
Molecular Formula C8H12N4O
Molecular Weight 180.21g/mol
IUPAC Name 2-piperazin-1-yl-1H-pyrimidin-6-one
Standard InChI InChI=1S/C8H12N4O/c13-7-1-2-10-8(11-7)12-5-3-9-4-6-12/h1-2,9H,3-6H2,(H,10,11,13)
Standard InChIKey IJVBGXJBSYJQQE-UHFFFAOYSA-N
SMILES C1CN(CCN1)C2=NC=CC(=O)N2
Canonical SMILES C1CN(CCN1)C2=NC=CC(=O)N2
PubChem Compound 1404239
Last Modified Jul 19 2023

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